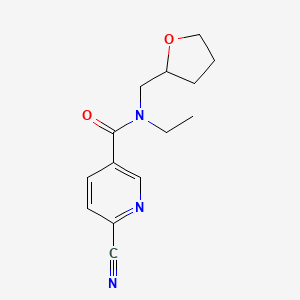![molecular formula C15H19ClN2O3S B5395474 1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine](/img/structure/B5395474.png)
1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine, also known as CSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CSP belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes involved in protein degradation.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer research, 1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine has been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins that regulate cell growth and division. This inhibition leads to the accumulation of these regulatory proteins, ultimately leading to cell death. In HIV research, 1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine has been shown to inhibit the activity of the viral protease, which is essential for the replication of the virus. This inhibition leads to the inhibition of viral replication and the potential for the development of new anti-HIV drugs. In Alzheimer's disease research, 1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine has been shown to inhibit the activity of beta-amyloid, a protein that is involved in the formation of amyloid plaques in the brain, which are a hallmark of the disease.
Wirkmechanismus
1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine inhibits the activity of proteases by binding to the active site of the enzyme, preventing the substrate from binding and being cleaved. This inhibition leads to the accumulation of regulatory proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine has been shown to have a range of biochemical and physiological effects, including the inhibition of proteasome activity, the inhibition of viral replication, and the inhibition of beta-amyloid formation. These effects have been studied in vitro and in vivo, and have shown promise for the development of new therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine has several advantages for use in lab experiments, including its high selectivity for proteases, its ability to inhibit the activity of proteasomes, and its potential for use in the development of new therapeutic agents. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine, including the development of new therapeutic agents for cancer, HIV, and Alzheimer's disease, the exploration of its potential use in other diseases, and the further understanding of its mechanism of action. Additionally, the development of new synthesis methods and the optimization of current methods may lead to more efficient and cost-effective production of 1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine.
Synthesemethoden
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine involves the reaction of 1-benzyl-4-chlorobenzene with pyrrolidine-1-carbonyl chloride in the presence of triethylamine to form N-benzylpyrrolidine-1-carbonyl chloride. This intermediate is then reacted with sodium sulfonate to form 1-[(4-chlorophenyl)sulfonyl]-2-(1-pyrrolidinylcarbonyl)pyrrolidine.
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-12-5-7-13(8-6-12)22(20,21)18-11-3-4-14(18)15(19)17-9-1-2-10-17/h5-8,14H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBIGZRCGJLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-fluorophenyl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5395391.png)


![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5395410.png)
![2-(6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5395411.png)
![3-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395420.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395430.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N,N-dimethylpropanamide](/img/structure/B5395432.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5395433.png)
![[2-(4-benzylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5395450.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(1-methyl-1H-pyrrol-3-yl)acetamide](/img/structure/B5395451.png)
![7-{[5-(1H-pyrazol-5-yl)-2-thienyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5395459.png)
![(4aS*,8aR*)-6-(3-methoxypropanoyl)-1-[2-(5-methyl-2-furyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5395460.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5395468.png)